molecular formula C12H17BrN2O3 B580340 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline CAS No. 1280786-66-4

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Cat. No. B580340
CAS RN: 1280786-66-4
M. Wt: 317.183
InChI Key: HXTPJLMWDWBTNX-UHFFFAOYSA-N
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Description

“4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline” is a chemical compound with the CAS Number: 1280786-66-4. Its molecular weight is 317.18 . The IUPAC name for this compound is N-(4-bromo-5-ethoxy-2-nitrophenyl)-N-(tert-butyl)amine .


Molecular Structure Analysis

The InChI code for “4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline” is 1S/C12H17BrN2O3/c1-5-18-11-7-9(14-12(2,3)4)10(15(16)17)6-8(11)13/h6-7,14H,5H2,1-4H3 . The molecular formula is C12H17BrN2O3 .


Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline” is 317.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and the monoisotopic mass of the compound is 316.04225 g/mol . The topological polar surface area is 67.1 Ų .

Scientific Research Applications

Hetero-Cope Rearrangement and Nitroxide Synthesis

Research by Marx and Rassat (2002) discusses the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, leading to the synthesis of highly water-soluble nitroxides. This process demonstrates the utility of related compounds in synthesizing stable free radicals, which are important in various scientific applications, including as probes in biophysics and structural biology (Marx & Rassat, 2002).

Nitroxides in Biomedical Research

Zhurko et al. (2020) studied nitroxides, specifically their synthesis, properties, and applications as molecular probes in biomedical research. The resistance of nitroxides to chemical reduction is crucial for their functionality in biological environments. This research highlights the importance of chemical substitutions on the properties and stability of nitroxide compounds, which is relevant to understanding the potential applications of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline (Zhurko et al., 2020).

Organic Magnetic Materials

Ferrer et al. (2001) synthesized and characterized stable nitroxide radicals used in organic magnetic materials. This study illustrates the role of chemical structure in the magnetic properties of organic compounds, which could be relevant for the development of new materials with specific magnetic characteristics (Ferrer et al., 2001).

Antimicrobial Agents Synthesis

Doraswamy and Ramana (2013) explored the synthesis of substituted phenyl azetidines, including steps involving bromo phenyl compounds similar to 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline. This research demonstrates the potential of such compounds in developing antimicrobial agents (Doraswamy & Ramana, 2013).

properties

IUPAC Name

4-bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-5-18-11-7-9(14-12(2,3)4)10(15(16)17)6-8(11)13/h6-7,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTPJLMWDWBTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681507
Record name 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

CAS RN

1280786-66-4
Record name Benzenamine, 4-bromo-N-(1,1-dimethylethyl)-5-ethoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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